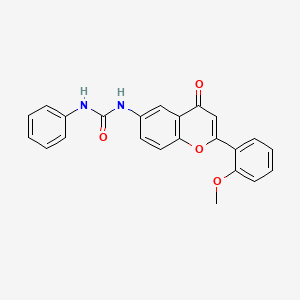![molecular formula C14H11ClN4O2S B2694632 {6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate CAS No. 1427561-68-9](/img/structure/B2694632.png)
{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyridazine core and a cyclopentathiophene moiety, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of {6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyridazine core, which can be achieved through the cyclization of appropriate hydrazine derivatives with chloropyridazine. The cyclopentathiophene moiety is then introduced through a series of reactions involving thiophene derivatives and appropriate carboxylating agents. Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the triazolopyridazine core can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions, leading to the formation of new ring structures.
Wissenschaftliche Forschungsanwendungen
{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its use in the development of new drugs and therapeutic agents.
Medicine: Research has explored its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent, owing to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of {6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cell proliferation or inflammation. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Compared to other triazolopyridazine derivatives, {6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate stands out due to its unique combination of a triazolopyridazine core and a cyclopentathiophene moiety. Similar compounds include:
- 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethyl acetate
- 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
- ([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)acetic acid
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to variations in their chemical and biological properties.
Eigenschaften
IUPAC Name |
(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-4-5-12-16-17-13(19(12)18-11)7-21-14(20)10-6-8-2-1-3-9(8)22-10/h4-6H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWLWSWALVNZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C(=O)OCC3=NN=C4N3N=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
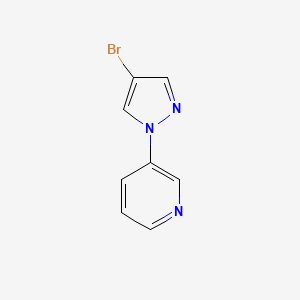
![2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694550.png)
![8-(5-phenyl-1,2-oxazole-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2694551.png)
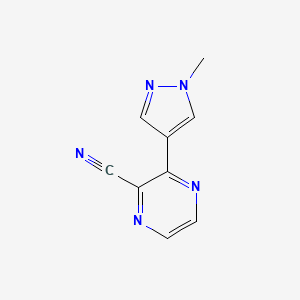
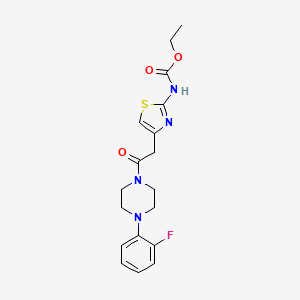
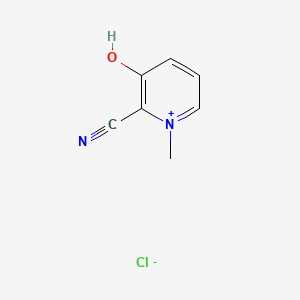
![3-(4-CYANOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE](/img/structure/B2694557.png)
![3,8-dibenzyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2694558.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2694559.png)
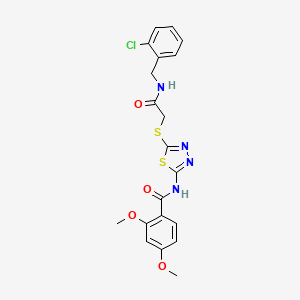
![2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2694564.png)
![Methyl 4-({[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2694566.png)
![1-(3,4-dichlorophenyl)-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one](/img/structure/B2694569.png)
